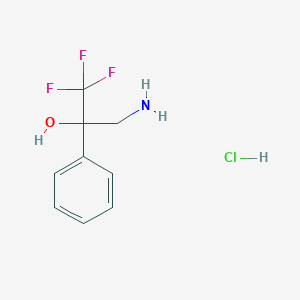

3-Amino-1,1,1-trifluoro-2-phenylpropan-2-ol hydrochloride

Beschreibung

Nomenclature and Structural Identification

3-Amino-1,1,1-trifluoro-2-phenylpropan-2-ol hydrochloride is systematically identified through multiple nomenclature systems and structural identifiers that precisely define its molecular architecture. The compound carries the Chemical Abstracts Service registry number 1240527-39-2, which serves as its unique identifier in chemical databases worldwide. The molecular formula C9H11ClF3NO indicates a molecular weight of 241.64 grams per mole, encompassing nine carbon atoms, eleven hydrogen atoms, one chlorine atom, three fluorine atoms, one nitrogen atom, and one oxygen atom.

The structural representation through Simplified Molecular Input Line Entry System notation presents as NCC(C(F)(F)F)(c1ccccc1)O.Cl, clearly delineating the spatial arrangement of functional groups. The International Chemical Identifier key DKZXEFKUTNBVTE-UHFFFAOYSA-N provides a standardized hash representation of the molecular structure, enabling precise identification across different chemical information systems. The canonical Simplified Molecular Input Line Entry System notation NCC(O)(C1C=CC=CC=1)C(F)(F)F illustrates the connectivity pattern without considering the hydrochloride salt form.

| Structural Parameter | Value |

|---|---|

| Molecular Formula | C9H11ClF3NO |

| Molecular Weight | 241.64 g/mol |

| Chemical Abstracts Service Number | 1240527-39-2 |

| International Chemical Identifier Key | DKZXEFKUTNBVTE-UHFFFAOYSA-N |

| Topological Polar Surface Area | 46.25 Ų |

| Logarithm of Partition Coefficient | 1.817 |

| Hydrogen Bond Acceptors | 2 |

| Hydrogen Bond Donors | 2 |

| Rotatable Bonds | 2 |

The three-dimensional molecular architecture features a central carbon atom bearing both the trifluoromethyl group and the phenyl substituent, with the amino group positioned on an adjacent carbon atom. This structural arrangement creates a tertiary alcohol functionality at the carbon bearing the trifluoromethyl and phenyl groups. The hydrochloride salt formation occurs through protonation of the primary amino group, resulting in an ammonium chloride ionic structure that enhances the compound's solubility characteristics and crystalline properties.

Position in β-Amino-α-trifluoromethyl Alcohols Family

3-Amino-1,1,1-trifluoro-2-phenylpropan-2-ol hydrochloride occupies a distinctive position within the β-amino-α-trifluoromethyl alcohols family, representing a specific structural variant that combines aromatic substitution with the characteristic vicinal amino alcohol functionality. The β-amino-α-trifluoromethyl alcohols constitute an important subclass of vicinal amino alcohols, distinguished by the presence of the trifluoromethyl group at the α-position relative to the hydroxyl group. This structural motif imparts unique chemical and physical properties that differentiate these compounds from their non-fluorinated analogs.

The classification system for β-amino-α-trifluoromethyl alcohols considers both the substitution pattern at the amino nitrogen and the nature of substituents at the carbon bearing the hydroxyl group. Within this framework, the compound under investigation represents a tertiary alcohol variant with a primary amino group, positioning it among the more synthetically accessible members of this family. The phenyl substituent at the α-carbon introduces aromatic character that influences both the electronic properties and the synthetic accessibility of the molecule.

Research has demonstrated that β-amino-α-trifluoromethyl alcohols can be prepared through various synthetic strategies, including nucleophilic trifluoromethylation of α-amino aldehydes and ketones, as well as through sequential transformations involving α-imino ketones. The compound's position within this family is further defined by its stereochemical possibilities, as the presence of the quaternary carbon center bearing the trifluoromethyl and phenyl groups eliminates certain stereochemical complications while maintaining the potential for diastereoisomerism at the amino-bearing carbon.

The significance of this structural classification extends beyond mere taxonomic organization, as different substitution patterns within the β-amino-α-trifluoromethyl alcohols family exhibit varying reactivity profiles and synthetic utility. The presence of the phenyl group in 3-amino-1,1,1-trifluoro-2-phenylpropan-2-ol hydrochloride provides opportunities for aromatic functionalization and influences the compound's behavior in subsequent synthetic transformations.

Historical Context in Fluorinated Compounds Research

The development of 3-amino-1,1,1-trifluoro-2-phenylpropan-2-ol hydrochloride and related β-amino-α-trifluoromethyl alcohols emerges from a rich historical context in organofluorine chemistry that spans over two centuries of scientific advancement. The foundation of organofluorine chemistry traces back to 1835 when Dumas and colleagues first synthesized methyl fluoride from dimethyl sulfate, representing the earliest documented preparation of an organofluorine compound. This initial breakthrough was followed by Alexander Borodin's pioneering work in 1862, which demonstrated the first nucleophilic replacement of a halogen atom by fluoride, establishing the fundamental principles of halogen exchange reactions that remain central to modern fluorine chemistry.

The historical trajectory of organofluorine chemistry experienced dramatic acceleration during World War II, when the Manhattan Project necessitated the development of materials capable of withstanding the highly reactive uranium hexafluoride. This military imperative drove unprecedented investment in fluorine chemistry research, leading to the development of large-scale fluorination processes and the synthesis of novel fluorocarbon materials. The metallic fluoride process, employing cobalt trifluoride as a fluorinating agent, emerged as a principal method for preparing fluorocarbons during this period.

The evolution from these early industrial applications to the sophisticated β-amino-α-trifluoromethyl alcohols represents a significant advancement in synthetic methodology and molecular design. The recognition that trifluoromethyl groups could impart unique biological and chemical properties to organic molecules led to intensive research into methods for their selective introduction into complex molecular frameworks. The development of nucleophilic trifluoromethylation reactions using reagents such as trifluoromethyltrimethylsilane marked a crucial milestone in making these transformations practical for laboratory synthesis.

Contemporary research into β-amino-α-trifluoromethyl alcohols, including compounds like 3-amino-1,1,1-trifluoro-2-phenylpropan-2-ol hydrochloride, builds upon decades of methodological development in fluorine chemistry. The ability to prepare these compounds in both racemic and enantiomerically pure forms represents a significant achievement in asymmetric synthesis and stereochemical control. This historical progression from basic halogen exchange reactions to sophisticated stereocontrolled syntheses illustrates the maturation of organofluorine chemistry as a distinct and powerful synthetic discipline.

Significance in Organofluorine Chemistry

The significance of 3-amino-1,1,1-trifluoro-2-phenylpropan-2-ol hydrochloride in organofluorine chemistry stems from its embodiment of the unique properties that distinguish fluorinated compounds from their non-fluorinated analogs. The carbon-fluorine bond, characterized by exceptional strength with an average bond energy of approximately 480 kilojoules per mole, represents one of the strongest bonds in organic chemistry. This extraordinary bond strength, significantly exceeding that of carbon-chlorine bonds at approximately 320 kilojoules per mole, contributes to the remarkable thermal and chemical stability observed in fluorinated organic compounds.

The trifluoromethyl group present in this compound exemplifies the distinctive characteristics that make organofluorine compounds invaluable in synthetic chemistry. The three fluorine atoms, with their exceptionally high electronegativity of 3.98, create a strongly electron-withdrawing substituent that profoundly influences the electronic properties of the entire molecule. This electronic effect manifests in altered reactivity patterns, modified acidity and basicity relationships, and enhanced metabolic stability in biological systems.

The van der Waals radius of fluorine, measuring only 1.47 Ångströms and closely approximating that of hydrogen at 1.2 Ångströms, enables fluorine substitution without introducing significant steric strain. This isosteric relationship allows fluorinated analogs to maintain similar spatial requirements while introducing dramatically different electronic properties. In the context of β-amino-α-trifluoromethyl alcohols, this property facilitates the development of compounds that can serve as bioisosteres for natural products while exhibiting enhanced stability and altered biological activity.

The synthetic versatility of compounds like 3-amino-1,1,1-trifluoro-2-phenylpropan-2-ol hydrochloride extends beyond their immediate utility as synthetic intermediates. Research has demonstrated their application in the preparation of trifluoromethylated heterocycles, including imidazole derivatives and other nitrogen-containing ring systems. The presence of both amino and hydroxyl functional groups provides multiple sites for chemical transformation, enabling the construction of complex molecular architectures incorporating the trifluoromethyl motif.

| Property | Fluorine | Hydrogen | Chlorine |

|---|---|---|---|

| Van der Waals Radius (Å) | 1.47 | 1.2 | 1.75 |

| Electronegativity | 3.98 | 2.20 | 3.16 |

| Average C-X Bond Energy (kJ/mol) | 480 | 413 | 320 |

| Polarizability (×10⁻²⁴ cm³) | 0.56 | 0.67 | 2.18 |

The exploration of β-amino-α-trifluoromethyl alcohols as organocatalysts represents an emerging frontier in asymmetric synthesis, where the unique electronic properties of the trifluoromethyl group can be harnessed to achieve enhanced catalytic activity and selectivity. The incorporation of these structural motifs into peptidomimetics has shown remarkable potential for increasing biological activity, particularly when the secondary alcohol function undergoes oxidation to form the corresponding trifluoroacetyl group. This transformation illustrates the dynamic nature of these compounds and their capacity to serve as precursors to even more specialized fluorinated structures.

Eigenschaften

IUPAC Name |

3-amino-1,1,1-trifluoro-2-phenylpropan-2-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3NO.ClH/c10-9(11,12)8(14,6-13)7-4-2-1-3-5-7;/h1-5,14H,6,13H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQHUFJXWRGURQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CN)(C(F)(F)F)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

3-Amino-1,1,1-trifluoro-2-phenylpropan-2-ol hydrochloride (CAS No. 1240527-39-2) is an organic compound with significant biological activity attributed to its unique trifluoromethyl and amino functional groups. This article delves into its biological properties, mechanisms of action, and potential applications in research and therapeutics.

- Molecular Formula : C9H11ClF3NO

- Molecular Weight : 241.64 g/mol

- Purity : Typically ≥95%

The compound features a trifluoromethyl group, which is known to enhance lipophilicity and metabolic stability, making it a valuable component in drug design.

The biological activity of 3-Amino-1,1,1-trifluoro-2-phenylpropan-2-ol hydrochloride is primarily mediated through its interactions with various molecular targets:

- Enzyme Inhibition : The trifluoromethyl group increases binding affinity to certain enzymes, enhancing the compound's effectiveness as an inhibitor.

- Protein Interactions : The amino group facilitates hydrogen bonding with protein targets, influencing biochemical pathways involved in cellular signaling and metabolism.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Properties : Studies have shown that compounds containing trifluoromethyl groups can exhibit antimicrobial effects. The specific mechanisms often involve disruption of microbial cell membranes or inhibition of critical enzymatic pathways.

- Neuroprotective Effects : Similar compounds have been investigated for neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases.

- Anticancer Activity : Preliminary studies suggest that 3-Amino-1,1,1-trifluoro-2-phenylpropan-2-ol hydrochloride may have anticancer properties, particularly when used in conjunction with other chemotherapeutic agents.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibits growth of specific bacteria | |

| Neuroprotective | Reduces neuronal apoptosis | |

| Anticancer | Synergistic effects with other drugs |

Case Study: Antimicrobial Efficacy

A study conducted by MDPI reviewed various trifluoromethyl-containing compounds and highlighted the enhanced antimicrobial activity associated with the presence of the trifluoromethyl group. The study indicated that derivatives like 3-Amino-1,1,1-trifluoro-2-phenylpropan-2-ol hydrochloride could inhibit bacterial growth effectively compared to non-fluorinated analogs .

Applications in Research

Due to its unique properties, 3-Amino-1,1,1-trifluoro-2-phenylpropan-2-ol hydrochloride is being explored for various applications:

- Drug Development : It serves as a building block for synthesizing novel pharmaceuticals targeting specific diseases.

- Biochemical Research : The compound is utilized in studies examining enzyme kinetics and protein interactions due to its ability to modify biological pathways.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues: Substituent Variations

Table 1: Key Structural and Physical Properties

Notes:

- *Data extrapolated from non-phenyl analog (CAS 3832-24-4) .

Key Observations:

Fluorination Patterns: The trifluoromethyl group (–CF₃) in the target compound increases electronegativity and steric bulk compared to difluoro (–CF₂H, ) or non-fluorinated analogs. This enhances resistance to oxidative metabolism in drug design .

Substituent Position :

- Moving the hydroxyl group from C2 (target compound) to C1 (CAS 1255946-09-8) alters hydrogen-bonding capacity, affecting binding affinity in enzyme inhibitors .

- Chlorine (CAS 1803586-04-0) and nitro (CAS 2060024-73-7) substituents on the phenyl ring introduce steric hindrance and electronic effects, modifying reactivity in cross-coupling reactions .

Molecular Weight and Solubility: The phenyl-substituted target compound has a higher molecular weight (~241.6 g/mol) than non-aromatic analogs (e.g., 165.5 g/mol for CAS 1255946-09-8), reducing solubility in polar solvents but improving lipid membrane permeability .

Vorbereitungsmethoden

Preparation via Nucleophilic Trifluoromethylation of Arylglyoxalimines

A prominent and efficient method involves the nucleophilic trifluoromethylation of arylglyoxalimines using trifluoromethyltrimethylsilane (CF3SiMe3, Ruppert-Prakash reagent) in the presence of a fluoride catalyst such as cesium fluoride (CsF) in dimethoxyethane (DME). This reaction forms O-silylated β-amino-α-trifluoromethyl alcohol intermediates, which upon reduction yield the desired amino alcohols.

| Step | Reagents & Conditions | Product Yield | Notes |

|---|---|---|---|

| 1. Formation of arylglyoxalimine | Arylglyoxal hydrate + O-methyl hydroxylamine hydrochloride, sodium acetate | 90-92% | Formation of imine intermediate |

| 2. Nucleophilic trifluoromethylation | CF3SiMe3, CsF, DME, room temperature | Crude O-silylated adduct | Confirmed by ^19F-NMR, IR, ^13C-NMR |

| 3. Reduction and desilylation | LiAlH4, THF, room temperature | 69-78% | Clean conversion to β-amino-α-trifluoromethyl alcohol |

This method was successfully applied to the phenyl-substituted arylglyoxal, yielding racemic 3-amino-1,1,1-trifluoro-2-phenylpropan-2-ol (rac-2a) in 69% yield after reduction with LiAlH4 (Scheme 3 from the source).

Preparation via Cyanohydrin Intermediates

Another approach involves the transformation of α,α,α-trifluoroacetophenone into trifluoromethylated cyanohydrins by treatment with trimethylsilyl cyanide (TMS-CN), followed by reduction of the nitrile group to the amino alcohol using lithium aluminum hydride (LiAlH4).

| Step | Reagents & Conditions | Product Yield | Notes |

|---|---|---|---|

| 1. Cyanohydrin formation | α,α,α-Trifluoroacetophenone + TMS-CN, KCN | Intermediate cyanohydrin | Efficient formation of trifluoromethylated cyanohydrin |

| 2. Reduction | LiAlH4, ether | β-Amino-α-trifluoromethyl alcohol | Conversion to amino alcohol |

This two-step protocol was effective for producing racemic 3-amino-1,1,1-trifluoro-2-phenylpropan-2-ol (3b) with good yields, demonstrating a versatile route from trifluoromethyl ketones.

Synthesis of Enantiomerically Pure Amino Alcohols

For applications requiring chiral purity, enantiomerically enriched 3-amino-1,1,1-trifluoro-2-phenylpropan-2-ol hydrochloride can be prepared by starting from chiral amines such as (S)-α-methylbenzylamine. The corresponding N-benzylated intermediates are subjected to catalytic hydrogenolysis (H2, Pd/C) to remove the benzyl protecting group, yielding optically pure amino alcohols.

| Step | Reagents & Conditions | Product | Notes |

|---|---|---|---|

| 1. Condensation | Arylglyoxal + (S)-α-methylbenzylamine | N-benzylated amino alcohols | Diastereomeric mixtures separated |

| 2. Hydrogenolysis | H2, Pd/C, MeOH, room temperature | Enantiomerically pure amino alcohols | High stereoselectivity and purity |

This approach provides access to both (R)- and (S)-enantiomers of the target compound with high enantiomeric excess (up to 96%).

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Nucleophilic trifluoromethylation of arylglyoxalimines | Arylglyoxal hydrate + O-methyl hydroxylamine hydrochloride | CF3SiMe3, CsF, LiAlH4 | DME, THF, r.t. | 69-78 | Racemic product |

| Cyanohydrin route | α,α,α-Trifluoroacetophenone | TMS-CN, LiAlH4 | Ether, r.t. | Moderate to good | Two-step process |

| Chiral amine condensation + hydrogenolysis | Arylglyoxal + (S)-α-methylbenzylamine | H2, Pd/C | MeOH, r.t. | High | Enantiomerically pure |

Research Findings and Notes

- The nucleophilic trifluoromethylation approach is favored for its straightforward procedure and good yields.

- LiAlH4 is effective for the reduction of silylated intermediates and cyanohydrins to the amino alcohol.

- Attempts to use NaBH4 for reduction led to complex mixtures, indicating LiAlH4's superiority.

- The use of chiral amines and subsequent catalytic hydrogenolysis allows access to optically active amino alcohols.

- Spectroscopic methods such as ^19F-NMR and chiral NMR shift reagents confirm the purity and stereochemistry of the products.

- The amino alcohols prepared serve as valuable intermediates for further heterocyclic synthesis, including imidazole derivatives bearing trifluoromethyl groups.

This detailed synthesis overview consolidates diverse, authoritative research findings on the preparation of 3-amino-1,1,1-trifluoro-2-phenylpropan-2-ol hydrochloride, emphasizing practical methods, yields, and stereochemical control. The methodologies reviewed provide robust routes for both racemic and enantiomerically pure forms of this compound, supporting its utility in advanced organic synthesis and pharmaceutical development.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 3-amino-1,1,1-trifluoro-2-phenylpropan-2-ol hydrochloride, and how can purity be validated?

- Methodological Answer : The synthesis typically involves hydrogenation using 10% Pd/C under a hydrogen atmosphere (4 bar) for 3 days, followed by acidification with ethanolic HCl . Key variables include temperature control (ambient to 50°C) and solvent selection (ethanol). Purity is validated via TLC (Rf = 0.1 in methanol:dichloromethane 10:90) and NMR spectroscopy to confirm the absence of unreacted intermediates or byproducts .

Q. How can nuclear magnetic resonance (NMR) spectroscopy distinguish between stereoisomers or impurities in this compound?

- Methodological Answer : and NMR are critical for identifying trifluoromethyl group environments and amino-proton interactions. For stereochemical analysis, coupling constants in NMR and NOE experiments can resolve spatial arrangements. Impurity peaks (e.g., unreacted ketones) are identified via chemical shift comparisons with reference spectra .

Q. What analytical techniques are recommended for characterizing crystalline forms of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (employing SHELX programs) is ideal for resolving crystal packing and hydrogen-bonding networks . Powder XRD and differential scanning calorimetry (DSC) further characterize polymorphic forms and thermal stability .

Advanced Research Questions

Q. Why does 3-amino-1,1,1-trifluoro-2-phenylpropan-2-ol fail to undergo lactonization with dicyanofurane under standard conditions?

- Methodological Answer : Steric hindrance from the trifluoromethyl group and reduced nucleophilicity of the hydroxyl group impede cyclization. Computational modeling (DFT) reveals high energy barriers for ring closure. Solvent screening (e.g., 1,2-dichloroethane vs. ethanol) and catalysis (Lewis acids) are proposed to overcome this limitation .

Q. How do structural analogs of this compound compare in bioactivity, and what design principles guide their optimization?

- Methodological Answer : Analogs like (1R,2R)-1-amino-1-[2-(trifluoromethoxy)phenyl]propan-2-ol show enhanced enzyme inhibition due to electron-withdrawing substituents. Structure-activity relationship (SAR) studies prioritize trifluoromethyl positioning and amine protonation states for target binding .

Q. What computational strategies predict the compound’s interaction with biological targets, such as enzymes or receptors?

- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations assess binding affinities to targets like G-protein-coupled receptors. Pharmacophore models highlight hydrogen-bond donors (amine) and hydrophobic regions (trifluoromethyl/aryl) as critical motifs .

Q. How can contradictory solubility data in polar vs. nonpolar solvents be resolved for this compound?

- Methodological Answer : Contradictions arise from protonation-dependent solubility (amine ↔ ammonium chloride). Measure solubility at controlled pH (e.g., phosphate buffers) and use Hansen solubility parameters to correlate with solvent polarity. COSMO-RS simulations provide predictive insights .

Methodological Best Practices

- Synthesis Optimization : Use high-pressure reactors for hydrogenation to reduce reaction time .

- Data Validation : Cross-reference NMR with high-resolution mass spectrometry (HRMS) for molecular formula confirmation .

- Crystallography : SHELXL refinement is recommended for accurate hydrogen atom placement in X-ray structures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.